1,2-Dimethyl-4-nitro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole and its derivatives involves multiple steps, starting from basic imidazole structures or other nitrogen-containing precursors. Techniques vary but often include nitration reactions to introduce the nitro group, and methylation processes to add methyl groups at specific positions on the imidazole ring. For example, the synthesis of tetraethyl substituted pH-sensitive nitroxides from 3-ethylpent-2-ene demonstrates the complexity and versatility of reactions involving nitroimidazole derivatives, showing enhanced stability and pH sensitivity, a desirable trait for certain applications (Kirilyuk et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-4-nitro-1H-imidazole has been studied using various techniques, including crystallography and spectroscopy. These studies reveal the influence of the nitro group and the methyl substituents on the overall structure and properties of the molecule. For instance, analysis of 1,2-dimethyl-4-nitro-5-morpholinoimidazole demonstrates the basic character of the imidazole moiety despite the electron-withdrawing effect of the nitro group, which plays a significant role in intermolecular hydrogen bonding (Kubicki et al., 2003).
Chemical Reactions and Properties
1,2-Dimethyl-4-nitro-1H-imidazole participates in a variety of chemical reactions, highlighting its reactivity and functional versatility. These reactions include nitrosation, alkylation, and coupling reactions, often yielding complex structures with diverse properties. The reactivity towards reduction, as demonstrated by electrochemical studies, underscores the compound's utility in synthesizing more complex molecules and elucidating reaction mechanisms (Roffia et al., 1982).
Physical Properties Analysis
The physical properties of 1,2-Dimethyl-4-nitro-1H-imidazole, including solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. Its crystal structure, characterized by specific hydrogen bonding and stacking interactions, significantly influences its solubility and stability. The study of its hydrated and anhydrous forms provides insight into how molecular interactions affect its physical state and reactivity (Kubicki et al., 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's applications and interactions. For instance, the synthesis and characterization of derivatives show the compound's potential as a precursor for more complex structures, indicating its foundational role in organic and medicinal chemistry research (Kirilyuk et al., 2004).
Scientific Research Applications
Crystal Forms and Hydrogen Bonding : Kubicki et al. (2003) studied 1,2-dimethyl-4-nitro-5-morpholinoimidazole in both anhydrous and hydrated forms, revealing that the unsubstituted N atom of the imidazole moiety retains its basic character, acting as an acceptor for intermolecular hydrogen bonds. This study demonstrates the compound's potential in crystallography and hydrogen bonding research (Kubicki et al., 2003).
Synthesis and Reactivity : Primas et al. (2013) explored the synthesis of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole and its reactivity with various electrophiles, offering insights into organic synthesis and chemical reactivity (Primas et al., 2013).
Zinc Oxide Nanoparticle Synthesis : Padhy et al. (2010) indicated that imidazole derivatives, including 1,2-dimethyl-4-nitro-1H-imidazole, can serve as organic precursors for synthesizing zinc oxide nanoparticles, highlighting its application in nanotechnology (Padhy et al., 2010).
Halogen Bonding in Crystal Structures : Kubicki and Wagner (2007) investigated the crystal structures of 1,2-dimethyl-4-nitro-1H-imidazole derivatives, emphasizing the role of halogen bonding in determining crystal packing. This research is significant for understanding molecular interactions in solid-state chemistry (Kubicki & Wagner, 2007).
Spectroscopic and Electrochemical Studies : Datta et al. (2016) performed spectroscopic and electrochemical studies on 2-(4-nitrophenyl)-1H-benzo[d]imidazole, a related compound, which contributes to our understanding of the electrochemical properties of such molecules (Datta et al., 2016).
Spin Trapping and pH Monitoring : Kirilyuk et al. (2003) and (2005) investigated the use of imidazole-based compounds in spin trapping and pH monitoring, relevant in fields like biochemistry and molecular biology (Kirilyuk et al., 2003); (Kirilyuk et al., 2005).
Future Directions
Imidazole and its derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions for 1,2-Dimethyl-4-nitro-1H-imidazole could involve further exploration of its potential uses in medicinal chemistry and drug development.
properties
IUPAC Name |
1,2-dimethyl-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-5(8(9)10)3-7(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBSMOKINSQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157470 | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4-nitro-1H-imidazole | |
CAS RN |
13230-04-1 | |
Record name | 1,2-Dimethyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13230-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-4-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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